molecular formula C8H8ClN2NaO2S B2474275 Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate CAS No. 2377034-48-3

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

Cat. No. B2474275
CAS RN: 2377034-48-3
M. Wt: 254.66
InChI Key: RTNJSKOAZNWBFN-UHFFFAOYSA-M
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Description

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 2377034-48-3 . It has a molecular weight of 254.67 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its InChI Code is 1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1 .

Scientific Research Applications

Pharmacological Research

A series of 1,3-substituted pyrrolidine-2,5-dione derivatives, including Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate, were synthesized and evaluated as potential anticonvulsant agents. Initial pharmacological screenings were conducted using acute models of seizures in mice. The studies revealed certain compounds within this series displaying more beneficial protective indexes than well-known antiepileptic drugs. Furthermore, the plausible mechanism of action for specific compounds was evaluated, and their preliminary safety in vitro was assessed. The lipophilicity of all synthesized compounds was determined using UPLC–MS (Rybka et al., 2017).

Anticonvulsant and Analgesic Properties

Further studies on similar compounds derived from pyrrolidine-2,5-dione focused on their anticonvulsant and analgesic properties. The compounds were evaluated using acute models of epilepsy and displayed significant activity. It was suggested that the presence of the pyrrolidine-2,5-dione ring is important for anticonvulsant activity. The in vitro studies proposed the interaction with neuronal voltage-sensitive sodium channels as the most likely mechanism of action for the compounds with significant anticonvulsant properties (Obniska et al., 2017).

Anti-inflammatory and Analgesic Activity

The synthesis of 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids led to compounds with notable anti-inflammatory and analgesic activity. Certain derivatives were found to be equally or more potent than indomethacin, a commonly used anti-inflammatory and analgesic agent, in both acute and chronic animal models (Muchowski et al., 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJSKOAZNWBFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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